2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol
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Overview
Description
2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol is a chemical compound that features an imidazole ring substituted with a benzylsulfonyl group and an ethanol moiety Imidazoles are a class of heterocyclic compounds that are widely used in various fields due to their versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylsulfonyl group can be reduced to form benzylthio derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzylsulfonylimidazole carboxylic acids.
Reduction: Formation of benzylthioimidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of functional materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzylsulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. The ethanol moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: Lacks the benzylsulfonyl group and ethanol moiety, resulting in different chemical properties and applications.
Benzylimidazole: Contains a benzyl group instead of a benzylsulfonyl group, leading to variations in reactivity and biological activity.
Imidazole-1-ethanol:
Uniqueness
2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol is unique due to the presence of both the benzylsulfonyl group and the ethanol moiety, which confer distinct chemical properties and enhance its versatility in various applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(2-benzylsulfonylimidazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-9-8-14-7-6-13-12(14)18(16,17)10-11-4-2-1-3-5-11/h1-7,15H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWUFMLNNCJXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NC=CN2CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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